molecular formula C9H7NO3 B074183 2-Nitrocinnamaldehyde CAS No. 1466-88-2

2-Nitrocinnamaldehyde

Cat. No. B074183
CAS RN: 1466-88-2
M. Wt: 177.16 g/mol
InChI Key: VMSMELHEXDVEDE-HWKANZROSA-N
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Description

2-Nitrocinnamaldehyde, also known as ortho-nitrocinnamaldehyde or o-nitrocinnamaldehyde, is an organic aromatic compound containing a nitro group ortho- to the 1-position of cinnamaldehyde .


Synthesis Analysis

2-Nitrocinnamaldehyde can be synthesized by dissolving cinnamaldehyde in a solution of acetic anhydride in acetic acid, and adding a stoichiometric amount of concentrated nitric acid at 0–5 °C. The yields are around 36-46% of theoretical .


Molecular Structure Analysis

The molecular formula of 2-Nitrocinnamaldehyde is C9H7NO3 .


Chemical Reactions Analysis

2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . It can also be used in the construction of a series of substituted quinoline N-oxides .


Physical And Chemical Properties Analysis

2-Nitrocinnamaldehyde appears as a pale yellow crystalline powder. It has a melting point of 124 to 126 °C and is slightly soluble in water . Its density is 1.3±0.1 g/cm3, boiling point is 348.1±25.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Photostability Testing of Pharmaceuticals

2-Nitrocinnamaldehyde is used as an actinometer for the UV-A range of photostability testing of pharmaceuticals . An actinometer is a device that measures the intensity of radiation. In this case, 2-Nitrocinnamaldehyde helps in measuring the intensity of UV-A radiation, which is crucial in testing the photostability of pharmaceuticals .

Synthesis of 2-Nitrocinnamic Acid

2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid . This reaction is significant as 2-nitrocinnamic acid is a useful compound in various chemical reactions .

Baeyer-Emmerling Indole Synthesis

2-Nitrocinnamaldehyde plays a crucial role in the Baeyer-Emmerling indole synthesis . It is used to produce indole and substituted indoles . Indoles are heterocyclic organic compounds that are important in various biological processes and are present in many natural products .

Synthesis of Organic Compounds

2-Nitrocinnamaldehyde can be synthesized by dissolving cinnamaldehyde to a solution of acetic anhydride in acetic acid, and adding a stoichiometric amount of concentrated nitric acid at 0–5 °C . This synthesis process is significant in the production of various organic compounds .

Condensation Reaction

2-Nitrocinnamaldehyde can also be prepared by reacting 2-nitrobenzaldehyde with acetaldehyde in a condensation reaction . This reaction is important in the synthesis of various organic compounds .

Nitration of Cinnamaldehyde

2-Nitrocinnamaldehyde can be produced by the nitration of cinnamaldehyde . This process is significant in the production of nitro compounds, which are important in various chemical reactions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Nitrocinnamaldehyde finds its uses as an actinometer for the UV-A range of photostability testing of pharmaceuticals . It can also be oxidized to 2-nitrocinnamic acid which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMELHEXDVEDE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1466-88-2, 66894-06-2
Record name o-Nitrocinnamaldehyde
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Record name 2-Nitrocinnamaldehyde
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Record name 1466-88-2
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Record name 2-nitrocinnamaldehyde
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Record name trans-2-Nitrocinnamaldehyde
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Record name 2-NITROCINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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